molecular formula C10H19N B2986252 (2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine CAS No. 2248172-68-9

(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine

Cat. No.: B2986252
CAS No.: 2248172-68-9
M. Wt: 153.269
InChI Key: HOGSKQTZOIAJPJ-ZETCQYMHSA-N
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Description

(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine is an organic compound characterized by its unique structure, which includes two cyclopropyl groups and a methyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Cyclopropyl Groups: The initial step involves the formation of cyclopropyl groups through cyclopropanation reactions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Methyl Group: The next step involves the introduction of the methyl group. This can be done through alkylation reactions using methyl iodide or similar alkylating agents.

    Formation of the Propan-1-amine Backbone: The final step involves the formation of the propan-1-amine backbone. This can be achieved through reductive amination reactions using amines and reducing agents such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or sulfonylated derivatives.

Scientific Research Applications

(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: It is investigated for its use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine: Unique due to its specific arrangement of cyclopropyl and methyl groups.

    Cyclopropylamine: Similar structure but lacks the additional methyl group.

    Methylcyclopropane: Contains cyclopropyl and methyl groups but lacks the amine functionality.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-3,3-dicyclopropyl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-10H,2-6,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGSKQTZOIAJPJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C1CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C1CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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